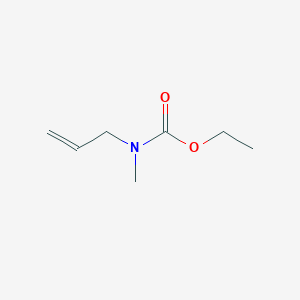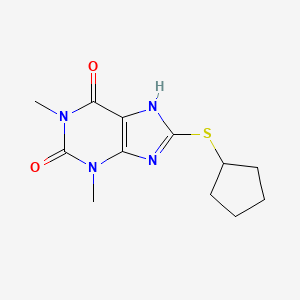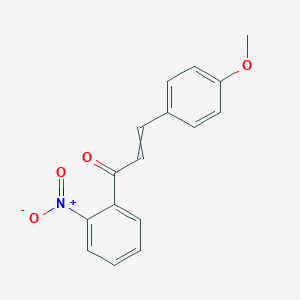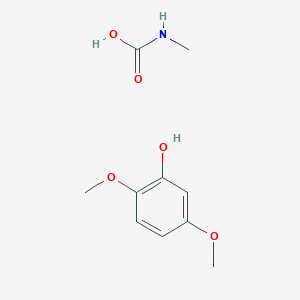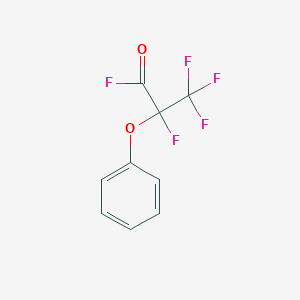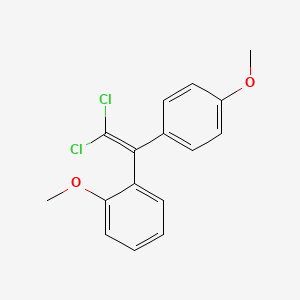
4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol It features a five-membered cyclopentene ring with three methyl groups, two ketone groups, and one hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylcyclopentanone with a hydroxylating agent to introduce the hydroxyl group at the 4-position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 2,2,5-trimethylcyclopent-4-ene-1,3,4-trione.
Reduction: The ketone groups can be reduced to form alcohols, leading to the formation of 4-hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2,2,5-trimethylcyclopent-4-ene-1,3,4-trione
Reduction: 4-hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-diol
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopentene-1,3-dione,4-hydroxy-2,2,5-trimethyl
- 3,5,5-trimethyl-1,2,4-cyclopentanetrione
- 3,3,5-trimethyl-1,2,4-cyclopentanetrione
Uniqueness
4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione is unique due to its specific arrangement of functional groups and the presence of three methyl groups on the cyclopentene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
79699-74-4 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10O3/c1-4-5(9)7(11)8(2,3)6(4)10/h9H,1-3H3 |
Clé InChI |
DPUQCBPKEVGMGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(C1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
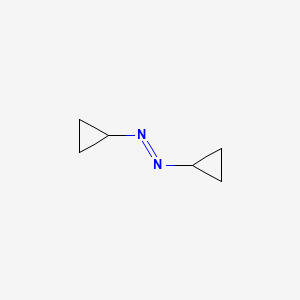

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
